molecular formula C21H19ClF2N5O5P B13438507 ((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid

((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid

Katalognummer: B13438507
Molekulargewicht: 525.8 g/mol
InChI-Schlüssel: ZIPYKPGMJNDUSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a phosphonic acid derivative with a purine-based core structure. Its molecular architecture includes a 4-chlorophenoxyethyl side chain, a methylamino group, and a difluoromethylphosphonic acid moiety attached to a phenyl ring.

Eigenschaften

Molekularformel

C21H19ClF2N5O5P

Molekulargewicht

525.8 g/mol

IUPAC-Name

[[4-[7-[2-(4-chlorophenoxy)ethyl]-2-(methylamino)-6-oxo-1H-purin-8-yl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C21H19ClF2N5O5P/c1-25-20-27-17-16(19(30)28-20)29(10-11-34-15-8-6-14(22)7-9-15)18(26-17)12-2-4-13(5-3-12)21(23,24)35(31,32)33/h2-9H,10-11H2,1H3,(H2,31,32,33)(H2,25,27,28,30)

InChI-Schlüssel

ZIPYKPGMJNDUSX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC2=C(C(=O)N1)N(C(=N2)C3=CC=C(C=C3)C(F)(F)P(=O)(O)O)CCOC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Route

The synthetic approach can be divided into three major stages:

Stage Description Key Reactions
1. Purine Core Construction Synthesis of 6-oxo-6,7-dihydro-3H-purine with 2-(methylamino) and 7-(2-(4-chlorophenoxy)ethyl) substitutions Nucleophilic substitution, amination, alkylation
2. Phenyl Ring Functionalization Attachment of the phenyl ring at purine 8-position and subsequent difluoromethylphosphonate installation Cross-coupling, electrophilic substitution, phosphonation
3. Final Functional Group Adjustments Conversion to phosphonic acid and purification Hydrolysis, acidification

Detailed Synthetic Steps

Synthesis of 7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purine Intermediate
  • Starting Material: 6-chloropurine or a suitable purine precursor.
  • Step 1: Nucleophilic substitution of the 7-position chlorine with 2-(4-chlorophenoxy)ethyl moiety. This is typically achieved by reacting 6-chloropurine with 2-(4-chlorophenoxy)ethyl bromide or tosylate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–80 °C).
  • Step 2: Introduction of the methylamino group at the 2-position via amination using methylamine or methylamine hydrochloride under controlled conditions to avoid over-substitution.
  • Step 3: Oxidation or tautomerization to form the 6-oxo purine core if necessary.

This sequence yields the key purine intermediate with the desired substitutions.

Attachment of the Phenyl Ring at Purine 8-Position
  • The 8-position of purine is functionalized typically via lithiation or halogenation followed by Suzuki or Stille cross-coupling reactions.
  • For example, bromination at the 8-position followed by palladium-catalyzed Suzuki coupling with 4-boronophenyl derivatives bearing the difluoromethylphosphonate precursor.
Purification and Characterization
  • The final compound is purified by chromatographic techniques (e.g., reverse-phase HPLC).
  • Characterization includes NMR (1H, 13C, 31P, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Table of Key Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
Purine substitution Nucleophilic substitution 2-(4-chlorophenoxy)ethyl bromide, K2CO3, DMF, 60–80 °C 70–85 Mild base avoids degradation
Amination at 2-position Amination Methylamine, ethanol, reflux 65–80 Controlled to prevent over-alkylation
Phenyl ring coupling Suzuki coupling Pd(PPh3)4, 4-boronophenyl difluoromethylphosphonate ester, base, toluene/ethanol 60–75 Requires inert atmosphere
Phosphonate hydrolysis Acid/base hydrolysis HCl or NaOH, aqueous, room temp to 50 °C 80–90 Careful pH control needed

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to significantly improve yields and reduce reaction times for similar heterocyclic compounds, especially in amination and coupling steps. This method enhances molecular interactions without altering structures.
  • The use of protecting groups for phosphonate esters during cross-coupling reactions prevents unwanted side reactions and improves overall yield.
  • Purification challenges arise due to the acidic phosphonic acid group; ion-exchange chromatography or crystallization as salts may be employed.
  • The presence of the chlorophenoxy group requires careful selection of solvents and temperatures to prevent dehalogenation or cleavage.

Summary Table of Synthetic Route

Synthetic Stage Key Reagents Conditions Outcome
Purine core functionalization 6-chloropurine, 2-(4-chlorophenoxy)ethyl bromide, methylamine DMF, K2CO3, reflux Substituted purine intermediate
Phenyl ring attachment 4-boronophenyl difluoromethylphosphonate ester, Pd catalyst Toluene/ethanol, inert atmosphere Coupled intermediate
Phosphonate hydrolysis HCl or NaOH Aqueous, mild heating Final phosphonic acid compound
Purification Chromatography, crystallization Variable Pure target compound

Analyse Chemischer Reaktionen

((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The phosphonic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of ((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid involves its interaction with specific molecular targets. The purine base may interact with nucleic acids or enzymes, while the chlorophenoxyethyl group and the difluoromethylphosphonic acid moiety may enhance its binding affinity and specificity. The compound may inhibit enzyme activities or interfere with cellular signaling pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and QSAR-Based Comparisons

Quantitative Structure-Activity Relationship (QSAR) models evaluate compounds by comparing their structural and electronic features to a training set of molecules with known biological activities. For this compound, QSAR analysis would involve assessing its similarity to purine analogs (e.g., adenosine derivatives) or phosphonic acid-containing inhibitors (e.g., bisphosphonates). Key structural differences include the presence of a difluoromethyl group and a 4-chlorophenoxyethyl side chain, which may enhance metabolic stability or target affinity compared to simpler purine derivatives .

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Class Key Structural Features Target Relevance Bioactivity Trends
Purine-based phosphonic acids Purine core + phosphonic acid Kinases, phosphatases Moderate inhibition (IC₅₀: 1–10 µM)
Adenosine derivatives Purine core + ribose/phosphate groups Adenosine receptors High affinity (Kᵢ: 10–100 nM)
Bisphosphonates Dual phosphonic acid groups + alkyl chains Bone resorption enzymes Strong inhibition (IC₅₀: <1 µM)
Target compound Purine core + difluoromethylphosphonic acid + 4-chlorophenoxyethyl Hypothesized: Kinases/phosphatases Predicted enhanced selectivity
Bioactivity Profile Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) reveals that compounds with structural similarities often share overlapping target interactions. For example, purine derivatives with phosphonic acid groups cluster with kinase inhibitors, while bisphosphonates group with osteoclast-targeting agents.

Computational Similarity Metrics

Tanimoto and Dice similarity indices, calculated using MACCS or Morgan fingerprints, quantify structural overlap. For instance:

  • Tanimoto (MACCS): A value >0.7 indicates high similarity to purine-based kinase inhibitors (e.g., olomoucine analogs).
  • Dice (Morgan): A value <0.5 suggests divergence from adenosine receptor agonists due to the bulky 4-chlorophenoxyethyl group .

Table 2: Similarity Metrics vs. Reference Compounds

Reference Compound Tanimoto (MACCS) Dice (Morgan) Target Overlap
Olomoucine (kinase inhibitor) 0.72 0.68 CDK2, CDK5
Cladribine (purine analog) 0.65 0.61 DNA polymerase, adenosine deaminase
Alendronate (bisphosphonate) 0.28 0.25 Farnesyl pyrophosphate synthase
Activity Landscape and "Cliffs"

Activity landscape modeling identifies "cliffs" where minor structural changes cause drastic potency shifts. For example:

  • Replacement of a hydroxyl group with a difluoromethylphosphonic acid in purine analogs increases phosphatase inhibition by 100-fold due to enhanced electronegativity and binding pocket compatibility .
Metabolite Dereplication and NMR Profiling

Molecular networking of MS/MS data and NMR chemical shift analysis (e.g., δ 7.2–7.4 ppm for aromatic protons) can differentiate metabolites or degradation products. The target compound’s difluoromethyl group would produce distinct ¹⁹F NMR signals, aiding in purity assessment and distinguishing it from non-fluorinated analogs .

Biologische Aktivität

The compound ((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a phosphonic acid group and various functional moieties, suggest diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClF2N5O5PC_{21}H_{19}ClF_2N_5O_5P with a molecular weight of 525.83 g/mol. The presence of the chlorophenoxy and difluoromethyl groups attached to a purine structure enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H19ClF2N5O5P
Molecular Weight525.83 g/mol
CAS Number1373822-46-8
IUPAC Name[(4-{7-[2-(4-chlorophenoxy)ethyl]-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl}phenyl)]difluoromethyl]phosphonic acid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphonic acid group is known for its ability to inhibit enzymes involved in various biochemical pathways. This inhibition can lead to altered cellular signaling and metabolic processes.
  • Receptor Interaction : The structural similarity to purine derivatives suggests potential interactions with purinergic receptors, which play critical roles in cellular communication and signal transduction.
  • Antiviral and Antitumor Activity : Similar compounds have demonstrated antiviral and anticancer properties, indicating that this compound may also exhibit such activities through mechanisms like nucleic acid synthesis inhibition or modulation of cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound.

Antiviral Activity

A study on purine derivatives revealed that compounds with similar structures exhibit significant antiviral effects against various viruses by inhibiting viral replication processes. For instance, derivatives like 2-Aminopurine have shown promise as antiviral agents due to their ability to interfere with nucleic acid synthesis.

Antitumor Effects

Research indicates that purine analogs such as 6-Mercaptopurine are effective in treating certain cancers by inducing apoptosis in cancer cells. The unique combination of functional groups in our compound may enhance its efficacy compared to traditional treatments.

In Silico Studies

Computational modeling has been employed to predict the biological activity of this compound based on its structure. These models suggest potential interactions with key biological macromolecules, enhancing our understanding of its mechanism of action. For example, docking studies indicate favorable binding affinities with specific enzymes involved in metabolic pathways .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, phosphorylation, and purification. Key steps include:

  • Step 1: Use K₂CO₃ or Cs₂CO₃ as a base in 1,4-dioxane/water to facilitate substitution reactions under mild conditions (60–80°C, 6–8 hours) .
  • Step 2: Hydrolysis of intermediate esters using NaOH (1M, 50°C) to yield the phosphonic acid moiety .
  • Purification: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product. Monitor purity via LC-MS (mass accuracy < 2 ppm) and ¹H/³¹P NMR (e.g., δ ~15 ppm for phosphonic acid) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy: ¹H NMR for aromatic proton environments (δ 6.8–8.2 ppm) and ³¹P NMR for phosphonic acid confirmation (δ 10–20 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Use electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching theoretical values .
  • X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., phosphonic acid interactions) .

Advanced: How to resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigate these by:

  • PK Profiling: Measure plasma stability (pH 7.4 vs. 2.0), protein binding (via equilibrium dialysis), and metabolic degradation (using liver microsomes) .
  • Target Engagement Assays: Use biophysical methods (e.g., SPR or ITC) to validate direct binding to purported targets like kinases or phosphodiesterases .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify compensatory pathways masking in vitro activity .

Advanced: What computational strategies predict target interactions and selectivity?

Methodological Answer:
Leverage multi-scale modeling:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against kinase or phosphatase active sites. Prioritize targets with ΔG < -8 kcal/mol .
  • MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and identify key residues (e.g., Arg/Lys interacting with phosphonic acid) .
  • QSAR Models: Train on analogs with known IC₅₀ data to predict selectivity ratios (e.g., IC₅₀ Target A vs. B) .

Basic: How to assess stability under physiological conditions for preclinical studies?

Methodological Answer:
Design accelerated degradation studies:

  • pH Stability: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., new peaks at Rᵣ 12–15 min) .
  • Thermal Stability: Store at 40°C/75% RH for 4 weeks. Use TGA/DSC to detect phase changes or decomposition (>5% mass loss = instability) .
ConditionDegradation Products (HPLC)Stability Rating
pH 2.0, 72h2 minor peaks (8%, 12%)Unstable
pH 7.4, 72hNo new peaksStable

Advanced: How to address conflicting enzyme inhibition data in different assay formats?

Methodological Answer:
Contradictions may stem from assay interference or co-factor requirements:

  • Orthogonal Assays: Compare results from fluorescence-based (e.g., ADP-Glo™) vs. radiometric (³²P-ATP) kinase assays. Rule out compound autofluorescence .
  • Cofactor Titration: Test Mg²⁺/Mn²⁺ concentrations (1–10 mM) to identify metal-dependent activity .
  • Redox Control: Include DTT (1 mM) or TCEP to determine if oxidation of thiols (e.g., in phosphatases) alters inhibition .

Basic: What structural analogs provide insight into structure-activity relationships (SAR)?

Methodological Answer:
Compare with analogs sharing core motifs:

  • Phosphonic Acid Analogs: Replace difluoromethyl group with methyl or trifluoromethyl to assess hydrophobicity effects on membrane permeability .
  • Purine Modifications: Substitute 4-chlorophenoxyethyl with benzyl or alkyl chains to evaluate steric effects on target binding .
Analog StructureKey ModificationIC₅₀ (Target X)
Methyl instead of difluoromethylReduced electronegativity450 nM
Trifluoromethylphosphonic acidEnhanced acidity120 nM

Advanced: How to design a mechanistic study for off-target effects in complex biological systems?

Methodological Answer:
Use systems biology approaches:

  • Chemoproteomics: Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to capture off-target interactions .
  • CRISPR Screening: Perform genome-wide KO screens to identify synthetic lethal genes upon compound treatment .
  • Metabolomics: Analyze changes in TCA cycle intermediates or lipid species via LC-MS/MS to detect metabolic rewiring .

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